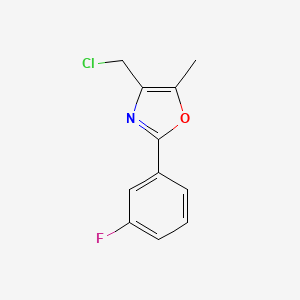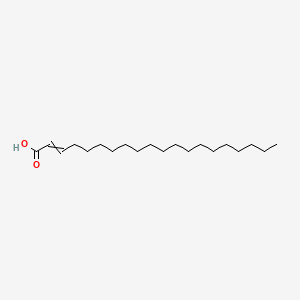
Icos-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Icos-2-enoic acid can be synthesized through various methods, including the partial hydrogenation of polyunsaturated fatty acids. One common approach involves the selective hydrogenation of eicosapentaenoic acid, which contains multiple double bonds, to produce this compound with a single double bond at the second position. This process typically requires a catalyst, such as palladium on carbon, and controlled reaction conditions to achieve the desired selectivity.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of fish oils or other natural sources rich in polyunsaturated fatty acids. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to selectively reduce the number of double bonds in the fatty acid chains. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions: Icos-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents include alcohols, amines, and acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Esters, amides.
科学研究应用
Icos-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various long-chain fatty acid derivatives and as a model compound for studying fatty acid metabolism.
Biology: this compound is used in studies related to lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Research on this compound includes its potential therapeutic effects in conditions related to lipid metabolism disorders and inflammation.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of icos-2-enoic acid involves its incorporation into cellular membranes and its role in modulating lipid metabolism. The double bond in this compound affects the fluidity and function of cell membranes, influencing various cellular processes. Additionally, this compound can be metabolized to produce signaling molecules that regulate inflammation and other physiological responses .
相似化合物的比较
Oleic Acid: An 18-carbon monounsaturated fatty acid with a double bond at the ninth position.
Eicosapentaenoic Acid: A 20-carbon polyunsaturated fatty acid with five double bonds.
Arachidonic Acid: A 20-carbon polyunsaturated fatty acid with four double bonds.
Comparison:
Uniqueness: Icos-2-enoic acid is unique due to its specific double bond position at the second carbon, which distinguishes it from other long-chain fatty acids. This structural feature influences its chemical reactivity and biological functions.
Oleic Acid: While both are monounsaturated fatty acids, oleic acid has a shorter carbon chain and a different double bond position, affecting its physical properties and biological roles.
Eicosapentaenoic Acid and Arachidonic Acid: These polyunsaturated fatty acids have multiple double bonds, making them more reactive and involved in different metabolic pathways compared to this compound.
属性
分子式 |
C20H38O2 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC 名称 |
icos-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |
InChI 键 |
FIKTURVKRGQNQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


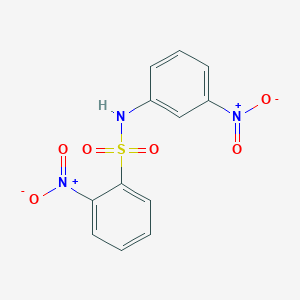
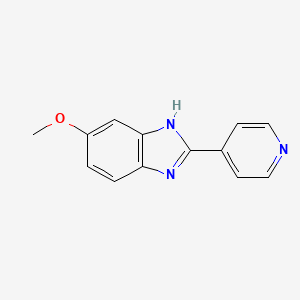
![6-(4-Methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1637111.png)

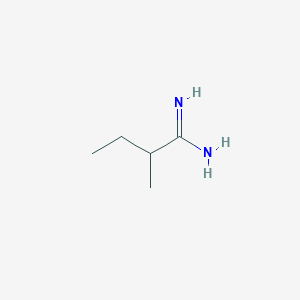
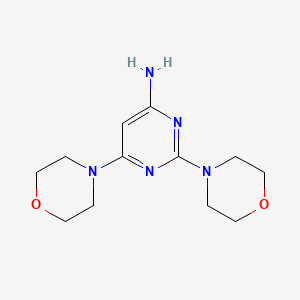


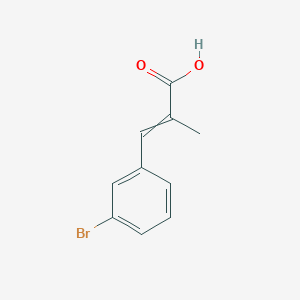
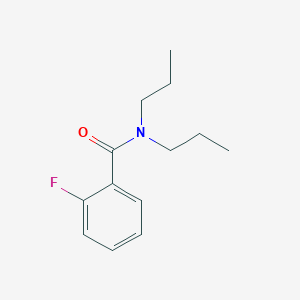
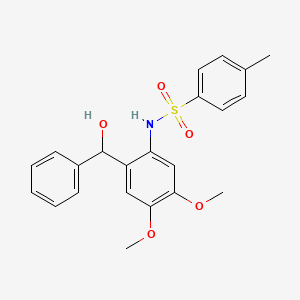
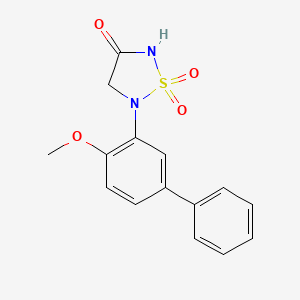
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic Acid](/img/structure/B1637144.png)
